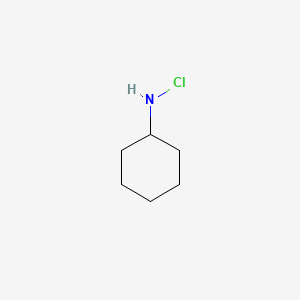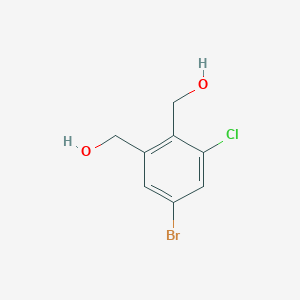![molecular formula C42H26O B13940004 2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan is a complex polycyclic aromatic compound It is characterized by its intricate structure, which includes multiple fused aromatic rings
Preparation Methods
The synthesis of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan can be achieved through several synthetic routes. One common method involves the multicomponent reaction of commercially available phenols, arylglyoxals, and cyclic 1,3-diketones . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is formed efficiently.
Chemical Reactions Analysis
2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the corresponding alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference material for chromatography standards . In biology and medicine, its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications. In industry, it can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan involves its interaction with molecular targets through its aromatic rings. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan include other polycyclic aromatic compounds such as benzo[b]naphtho[1,2-d]furan , benzo[b]naphtho[2,1-d]furan , and dibenzo[b,d]furan . These compounds share similar structural features but differ in the arrangement and number of aromatic rings, which can lead to differences in their chemical properties and applications. The uniqueness of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan lies in its specific arrangement of aromatic rings, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C42H26O |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-[10-(2-phenylphenyl)anthracen-9-yl]naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C42H26O/c1-2-12-27(13-3-1)31-16-6-7-17-32(31)42-35-20-10-8-18-33(35)41(34-19-9-11-21-36(34)42)30-22-23-39-37(25-30)38-24-28-14-4-5-15-29(28)26-40(38)43-39/h1-26H |
InChI Key |
AETGDTODNWFQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC9=CC=CC=C9C=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


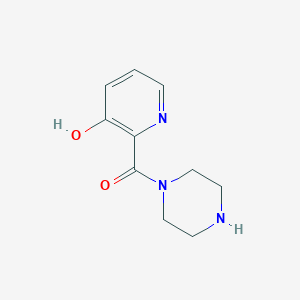
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)
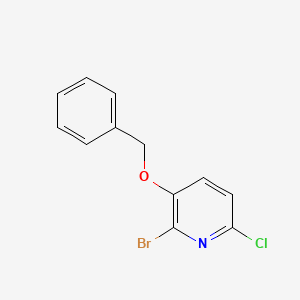


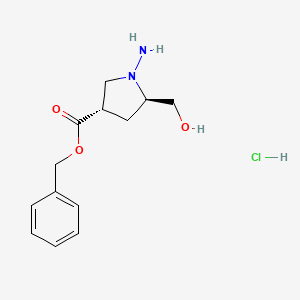
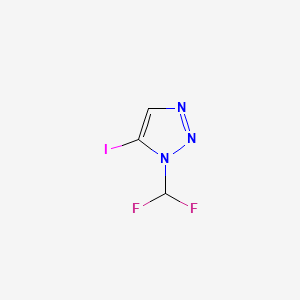
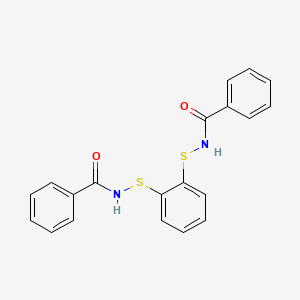
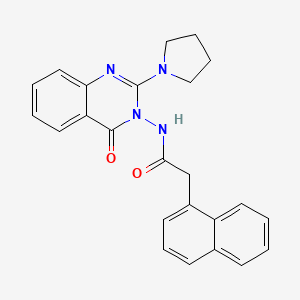
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)

![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
